molecular formula C21H25Cl2N3O3S2 B2969646 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216516-85-6

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2969646
CAS RN: 1216516-85-6
M. Wt: 502.47
InChI Key: CGRVCXNUCMPJQQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O3S2 and its molecular weight is 502.47. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity in Cardiac Research

N-substituted imidazolylbenzamides and benzene-sulfonamides have been studied for their cardiac electrophysiological activity, with some compounds showing potency comparable to sematilide, a selective class III agent in clinical trials. These findings indicate that the 1H-imidazol-1-yl moiety can replace the methylsulfonylamino group in the N-substituted benzamide series to produce class III electrophysiological activity (Morgan et al., 1990).

Anticancer Activity

Indapamide derivatives, including 4-chloro-3-({[(4-chlorophenyl)amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have shown proapoptotic activity against melanoma cell lines, with compound 12 (SGK 266) exhibiting significant anticancer activity. These compounds also inhibited human carbonic anhydrase isoforms, suggesting potential as anticancer agents (Yılmaz et al., 2015).

Antimicrobial and Antifungal Properties

Compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, have shown antimicrobial and antifungal activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans. These substances are notable for their high antimicrobial activity, warranting further studies (Sych et al., 2019).

Antiviral Activity

5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and tested for anti-tobacco mosaic virus activity. Certain compounds in this series have demonstrated antiviral properties, indicating their potential in antiviral research (Chen et al., 2010).

Molecular Docking and Computational Studies for Drug Development

Studies on sulphonamide derivatives, including N-(phenylsulfonyl)acetamide, have utilized computational calculations and molecular docking for drug development. These studies have focused on antimalarial activity and potential applications in COVID-19 treatment, revealing insights into the reactivity and molecular interactions of these compounds (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-4-24(5-2)12-13-25(21-23-19-17(22)10-7-11-18(19)29-21)20(26)15-8-6-9-16(14-15)30(3,27)28;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRVCXNUCMPJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride

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